ethyl 3-methyl-6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Compound “ethyl 3-methyl-6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactivity, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “ethyl 3-methyl-6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” involves specific reagents and conditions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid to form the desired product . The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions. This includes the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Compound “ethyl 3-methyl-6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It participates in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Compound “ethyl 3-methyl-6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its interactions with biological molecules make it useful in studying biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its specific reactivity and interactions with biological targets.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
Comparison with Other Compounds: Compound “ethyl 3-methyl-6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” can be compared with other similar compounds based on its structure and reactivity. Similar compounds include those with analogous functional groups or similar molecular frameworks.
Uniqueness: What sets compound “this compound” apart is its specific reactivity and the unique products it forms under various conditions. This makes it particularly valuable in certain applications where other compounds may not be as effective.
Comparison with Similar Compounds
- Compound A (similar functional groups)
- Compound B (analogous molecular framework)
- Compound C (similar reactivity)
This detailed article provides a comprehensive overview of compound “ethyl 3-methyl-6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 3-methyl-6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-4-6-16-8(3)11-9(13(18)19-5-2)7-10(17)14-12(11)15-16/h7H,4-6H2,1-3H3,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRQQKJUZFMXJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C(=CC(=O)N=C2N1)C(=O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=C2C(=CC(=O)N=C2N1)C(=O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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